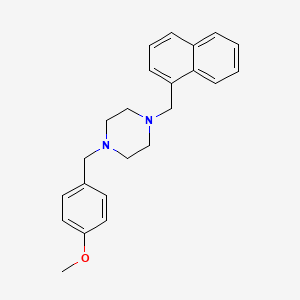
2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the chromen-4-one (coumarin) derivatives, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. Coumarins are recognized for their optical properties and have been studied for their potential in creating advanced materials and drug design.
Synthesis Analysis
The synthesis of chromen-4-one derivatives often involves Knoevenagel condensation, Friedel-Crafts acylation, and other cyclization reactions. A study by Lichitsky et al. (2021) describes a novel approach to synthesize a similar compound using a multicomponent condensation method, highlighting the versatility in synthesizing chromen-4-one derivatives (Lichitsky, B., Komogortsev, A., & Melekhina, V. G., 2021).
Molecular Structure Analysis
The crystal structure of related compounds reveals that the chromene moiety often adopts a specific conformation, contributing to the compound's reactivity and properties. For instance, Inglebert et al. (2014) determined the crystal structure of a related compound, showing the orientation of the methoxyphenyl ring and intramolecular hydrogen bonding (Inglebert, S. A., Kamalraja, J., Sethusankar, K., & Perumal, P., 2014).
Chemical Reactions and Properties
Chemical reactions involving chromen-4-one derivatives can include electrophilic substitution, nucleophilic addition, and cyclization reactions. The reactivity can be influenced by the substitution pattern on the chromen-4-one core. Bam & Chalifoux (2018) explored the regioselective synthesis of chromen-4-one derivatives, demonstrating the compound's versatility in chemical transformations (Bam, R. & Chalifoux, W. A., 2018).
Physical Properties Analysis
The physical properties of chromen-4-one derivatives, such as solubility, melting point, and optical properties, are crucial for their applications. These properties can be tailored by modifying the substitution pattern on the chromen-4-one core. The study by Elenkova et al. (2014) on a similar compound provides insights into how structural modifications can influence physical properties (Elenkova, D., Morgenstern, B., Manolov, I., & Milanova, M., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental aspects that determine the compound's applications. Studies on chromen-4-one derivatives reveal their potential in forming hydrogen bonds and their reactivity towards different chemical agents. The research by Poudel & Lee (2014) demonstrates the synthesis of benzo[c]chromen-6-one derivatives, showcasing the chemical versatility of the chromen-4-one scaffold (Poudel, T. N. & Lee, Y., 2014).
Propiedades
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-10-6-11(2)18-13(7-10)15(20)9-16(22-18)12-4-5-14(19)17(8-12)21-3/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYJCVVIVLBLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(cyclopropylmethyl)-1-(2-methoxy-3-methylbenzoyl)-3-piperidinyl]methanol](/img/structure/B5654696.png)
![2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5654710.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-pyrazin-2-ylpropanamide](/img/structure/B5654729.png)
![2-({[(3,5-dimethylisoxazol-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5654732.png)
![N-acetyl-N-[2-oxo-4-(1-pyrrolidinyl)-2H-chromen-3-yl]acetamide](/img/structure/B5654738.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5654740.png)
![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654753.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5654754.png)

![N-{rel-(3R,4S)-1-[2-oxo-2-(1-piperidinyl)ethyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5654782.png)
![9-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5654786.png)
![[(3S*,5R*)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5654789.png)
![1-(1H-imidazol-2-ylmethyl)-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5654806.png)